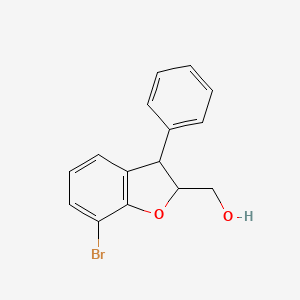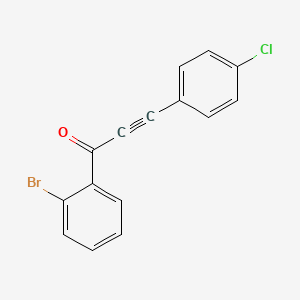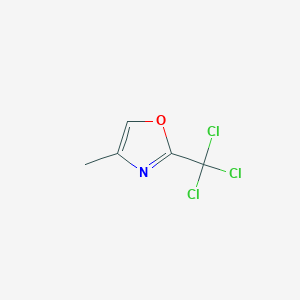
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate is an organic compound that features a complex structure combining a cyanophenyl group, a propyldecahydroazulene core, and a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Decahydroazulene Core: This step involves the cyclization of a suitable precursor to form the decahydroazulene ring system.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Cyanophenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the cyanophenyl group to the decahydroazulene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
科学的研究の応用
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA to influence gene expression.
類似化合物との比較
Similar Compounds
4-Cyanophenyl 2-propyldecahydroazulene-6-carboxylate: shares structural similarities with other cyanophenyl-substituted compounds and decahydroazulene derivatives.
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate: is another compound with a cyanophenyl group and carboxylate functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
917884-35-6 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC名 |
(4-cyanophenyl) 2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene-6-carboxylate |
InChI |
InChI=1S/C21H27NO2/c1-2-3-16-12-18-8-6-17(7-9-19(18)13-16)21(23)24-20-10-4-15(14-22)5-11-20/h4-5,10-11,16-19H,2-3,6-9,12-13H2,1H3 |
InChIキー |
QRKYBMJAMYEZBZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2CCC(CCC2C1)C(=O)OC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)

![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)

![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
